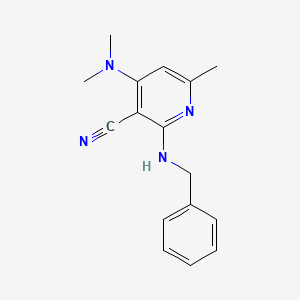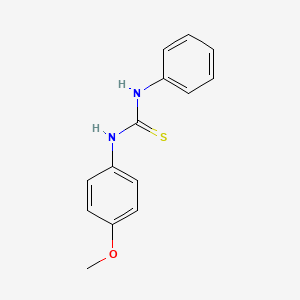
N-(4-Methoxyphenyl)-N'-phenylthiourea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methacetin , has the chemical formula C9H11NO2 . It is a white solid compound with a molecular weight of 165.1891 g/mol . The IUPAC Standard InChI for Methacetin is: InChI=1S/C9H11NO2/c1-7(11)10-8-3-5-9(12-2)6-4-8/h3-6H,1-2H3,(H,10,11) .
Vorbereitungsmethoden
Synthetic Routes:: Methacetin can be synthesized through direct condensation of 4-methoxyaniline with acetic anhydride . The reaction proceeds as follows:
4-methoxyaniline+Acetic Anhydride→Methacetin+Acetic Acid
The resulting Methacetin is a white solid with a melting point of 147–150 °C .
Industrial Production Methods:: Methacetin is not commonly produced industrially, but it can be synthesized in the laboratory using the above method.
Analyse Chemischer Reaktionen
Methacetin undergoes various chemical reactions:
Acetylation: The reaction with acetic anhydride leads to the formation of Methacetin.
Hydrolysis: Methacetin can be hydrolyzed back to 4-methoxyaniline by treating it with aqueous acid.
Oxidation: Methacetin can be oxidized to form its corresponding nitroso derivative.
Substitution: Methacetin can undergo nucleophilic substitution reactions with various reagents.
Wissenschaftliche Forschungsanwendungen
Methacetin finds applications in:
Medicine: It has been studied for its potential hepatoprotective effects and as a substrate for liver function tests.
Chemistry: Methacetin is used as a model compound in various chemical studies.
Industry: Although not widely used industrially, its derivatives may have applications in pharmaceuticals and organic synthesis.
Wirkmechanismus
The exact mechanism of Methacetin’s effects is not fully understood. it is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of a metabolite that is excreted in urine. This process is used in liver function tests.
Vergleich Mit ähnlichen Verbindungen
Methacetin is unique due to its specific structure. Similar compounds include N-(4-Methoxyphenyl)acetamide (CAS Number: 51-66-1) and related arylamine derivatives . Methacetin stands out for its hepatoprotective properties and its role in liver function assessment.
Eigenschaften
CAS-Nummer |
1219-96-1 |
|---|---|
Molekularformel |
C14H14N2OS |
Molekulargewicht |
258.34 g/mol |
IUPAC-Name |
1-(4-methoxyphenyl)-3-phenylthiourea |
InChI |
InChI=1S/C14H14N2OS/c1-17-13-9-7-12(8-10-13)16-14(18)15-11-5-3-2-4-6-11/h2-10H,1H3,(H2,15,16,18) |
InChI-Schlüssel |
JMKRMQGOPWYOGL-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)NC(=S)NC2=CC=CC=C2 |
Löslichkeit |
>38.8 [ug/mL] (The mean of the results at pH 7.4) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




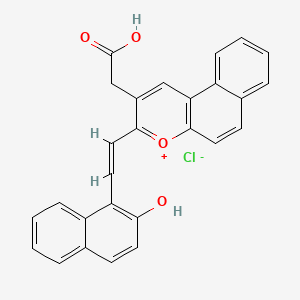

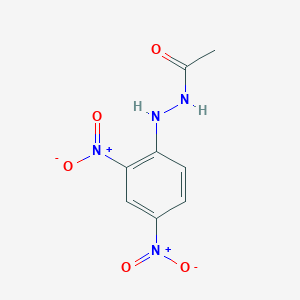
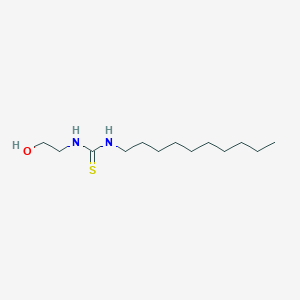

![N-(2-Hydroxycyclohexyl)-N'-(1-{3-[1-({[(2-hydroxycyclohexyl)amino]carbonyl}amino)-1-methylethyl]phenyl}-1-methylethyl)urea](/img/structure/B12000726.png)
![5-(4-Tert-butylphenyl)-4-{[(E)-(4-isopropylphenyl)methylidene]amino}-4H-1,2,4-triazol-3-YL hydrosulfide](/img/structure/B12000731.png)
![11-Hydroxy-17-(1-hydroxyethyl)-10,13-dimethyl-1,2,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B12000732.png)
![2-methoxy-6-{[(3-phenyl-5-sulfanyl-4H-1,2,4-triazol-4-yl)imino]methyl}phenol](/img/structure/B12000736.png)

